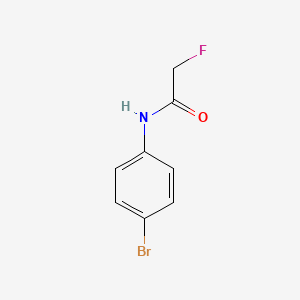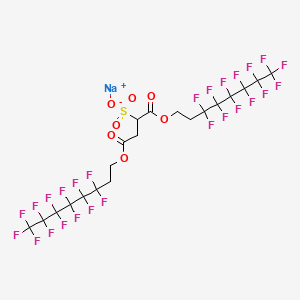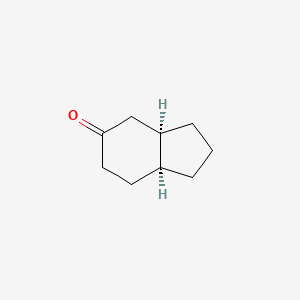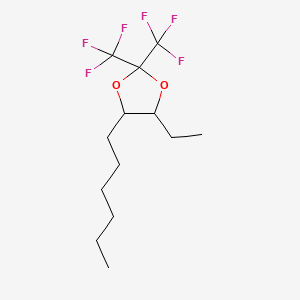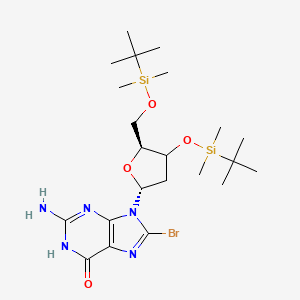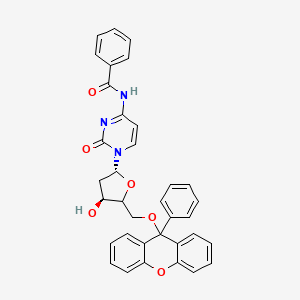
Cytidine, N-benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is a synthetic nucleoside analog. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modification of cytidine with benzoyl and xanthene groups enhances its chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl groups.
Benzoylation: The amino group of cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Xanthene Derivatization: The 5’-hydroxyl group is then reacted with 9-phenyl-9H-xanthene-9-carbonyl chloride to introduce the xanthene moiety.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of synthetic nucleotides and other biochemical reagents
Mecanismo De Acción
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- involves its incorporation into nucleic acids. The benzoyl and xanthene groups enhance its binding affinity to nucleic acid strands, thereby affecting processes such as replication and transcription. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is unique due to the presence of the xanthene moiety, which enhances its chemical stability and binding affinity. This makes it particularly useful in applications requiring high specificity and stability .
Propiedades
Número CAS |
69075-27-0 |
|---|---|
Fórmula molecular |
C35H29N3O6 |
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H29N3O6/c39-27-21-32(38-20-19-31(37-34(38)41)36-33(40)23-11-3-1-4-12-23)44-30(27)22-42-35(24-13-5-2-6-14-24)25-15-7-9-17-28(25)43-29-18-10-8-16-26(29)35/h1-20,27,30,32,39H,21-22H2,(H,36,37,40,41)/t27-,30?,32+/m0/s1 |
Clave InChI |
IEHIXSHWYMKNST-YGEBTJGJSA-N |
SMILES isomérico |
C1[C@@H](C(O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


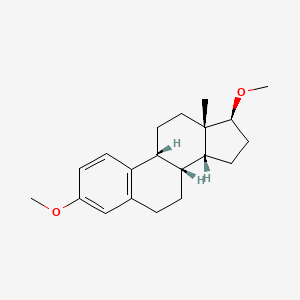
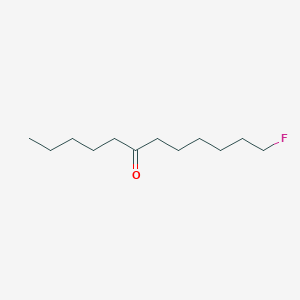

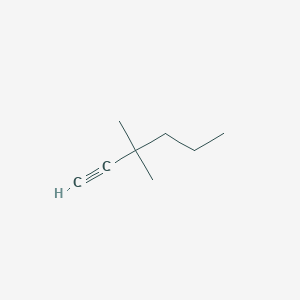
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
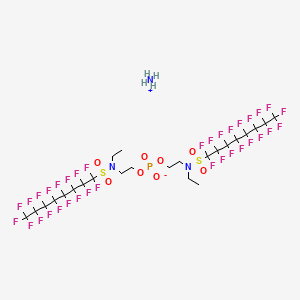
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
